N-[(5-methylfuran-2-yl)methyl]ethanamine
Description
Overview of Furan-Containing Amine Scaffolds in Organic Synthesis and Chemical Biology
Furan-containing amine scaffolds are a cornerstone in modern organic synthesis and chemical biology due to their unique combination of structural features and reactivity. The furan (B31954) ring is a five-membered aromatic heterocycle that is electron-rich, making it a versatile building block in the synthesis of a wide array of more complex molecules. This heterocyclic moiety is a common structural motif in many natural products and pharmacologically active compounds.
In chemical biology, the incorporation of the furan scaffold into molecules is a well-established strategy for developing new therapeutic agents. Furan derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. orientjchem.orgresearchgate.netresearchgate.netderpharmachemica.com For instance, studies on amine derivatives of furan carboxylates have shown cytotoxicity against cancer cell lines like HeLa and possess antibacterial capabilities. orientjchem.orgresearchgate.net The amine functional group, when attached to the furan ring, provides a crucial site for hydrogen bonding and further molecular elaboration, significantly influencing the compound's pharmacokinetic and pharmacodynamic profiles. The synthesis of these scaffolds often leverages biomass-derived starting materials like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), positioning them at the forefront of green and sustainable chemistry. nih.govnih.gov Reductive amination of these furanic aldehydes is a primary and efficient method for producing a diverse range of furan-containing amines. nih.gov
Research Trajectories and Significance of N-[(5-methylfuran-2-yl)methyl]ethanamine within Furan Chemistry
While extensive research specifically detailing the applications of this compound is not widely published, its significance and research trajectories can be understood by examining its synthesis and constituent parts. The compound is synthetically accessible through the reductive amination of 5-methylfurfural (B50972) (5-MF) with ethylamine (B1201723). This reaction is analogous to the well-documented reductive amination of other furanic aldehydes, which can be achieved through various catalytic methods, including electrochemical processes. researchgate.net
The significance of this compound stems directly from its precursor, 5-methylfurfural, which is a value-added chemical derived from the processing of lignocellulosic biomass. Therefore, the compound represents a bio-based building block for more complex chemical structures. The presence of the methyl group at the 5-position of the furan ring can influence the compound's chemical properties, potentially enhancing its stability compared to non-methylated analogs. nih.gov The secondary amine provides a reactive handle for further synthetic transformations, allowing for the construction of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.
The research trajectory for this compound is therefore pointed towards its use as a versatile intermediate. Its potential lies in its application in medicinal chemistry as a scaffold for novel bioactive agents, drawing on the known pharmacological activities of related furan amines. orientjchem.orgresearchgate.netresearchgate.net Furthermore, its derivation from a renewable feedstock aligns it with the ongoing push for sustainable practices in the chemical industry.
| Property | Value |
|---|---|
| CAS Number | 175915-12-5 bldpharm.com |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol |
| IUPAC Name | This compound |
| SMILES | CCNCC1=CC=C(O1)C |
| InChI Key | (By analogy to methyl variant) GHATXKUOUZLMGN-UHFFFAOYSA-N sigmaaldrich.com |
Interdisciplinary Relevance of Furan-Derived Amines in Academic Investigations
The study of furan-derived amines, including this compound, transcends traditional chemistry and has significant relevance in several interdisciplinary fields.
Sustainable and Green Chemistry: As many furan aldehydes are derived from non-edible lignocellulosic biomass, the synthesis of amines from these precursors is a prime example of valorizing renewable resources. nih.govresearchgate.net This research aligns with global efforts to create more sustainable chemical manufacturing processes and reduce reliance on petrochemical feedstocks.
Medicinal Chemistry and Pharmaceutical Sciences: Furan-containing amines are critical intermediates and target molecules in drug discovery. nih.gov Their diverse biological activities make them subjects of intense investigation for new treatments for a range of diseases. For example, various N-substituted 5-(hydroxymethyl)-2-furfuryl amines are used in the production of calcium antagonists, cholinergic agents, and carcinogenesis inhibitors. nih.gov The study of compounds like this compound contributes to the foundational knowledge needed to design future therapeutics.
Materials Science: Furan-based diamines, such as 2,5-bis(aminomethyl)furan (B21128) (BAMF), are valuable monomers for the synthesis of novel bio-based polymers, including polyamides and polyimides. nih.gov These materials offer the potential for improved properties and a more sustainable lifecycle compared to their petroleum-based counterparts. Amines derived from 5-methylfurfural could similarly serve as monomers or modifying agents in polymer chemistry.
Chemical Biology: The biological activity of furan amines makes them useful tools for probing biological systems. Research into their cytotoxicity and antibacterial mechanisms provides insights into cellular processes and potential new antimicrobial strategies. orientjchem.orgresearchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-9-6-8-5-4-7(2)10-8/h4-5,9H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNDMNKUTSKBDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938718 | |
| Record name | N-[(5-Methylfuran-2-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175915-12-5 | |
| Record name | N-[(5-Methylfuran-2-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175915-12-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Investigations of N 5 Methylfuran 2 Yl Methyl Ethanamine
Elucidation of Reaction Pathways Involving N-[(5-methylfuran-2-yl)methyl]ethanamine
The chemical reactivity of this compound is characterized by the independent and cooperative actions of its secondary amine and furan (B31954) moieties.
Nucleophilic Reactivity of the Secondary Amine Functionality
The secondary amine group in this compound is a primary site of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom allows it to readily participate in reactions with a wide range of electrophiles.
One of the fundamental reactions is its ability to act as a base, accepting a proton from an acid. Beyond simple acid-base chemistry, the nucleophilic nitrogen can engage in various bond-forming reactions. For instance, it can react with alkyl halides in nucleophilic substitution reactions to form tertiary amines. Acylation reactions with acyl chlorides or anhydrides will yield the corresponding amides.
Furthermore, the secondary amine can participate in condensation reactions with aldehydes and ketones to form enamines, which are versatile intermediates in organic synthesis. It can also be involved in the formation of Schiff bases, such as (E)-4-chloro-2-((((5-methylfuran-2-yl)methyl)imino)methyl)phenol (CFMP), which has been explored for its chemosensory properties for detecting metal ions. mdpi.com
The reactivity of the amine is a critical aspect in the synthesis of more complex molecules. For example, furfurylamine (B118560), a related primary amine, is a key intermediate in the synthesis of the diuretic furosemide. nih.gov Similarly, the secondary amine of this compound can serve as a handle for introducing the 5-methylfurfuryl group into larger molecular scaffolds.
Reactivity of the Furan Heterocycle in Chemical Transformations
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. pearson.comnumberanalytics.com The oxygen atom in the ring donates electron density, activating the ring towards electrophilic aromatic substitution. pearson.comnumberanalytics.com
Electrophilic Aromatic Substitution:
Electrophilic substitution reactions on the furan ring typically occur at the C5 position, which is the most nucleophilic site. However, since this position is already substituted with a methyl group in this compound, electrophilic attack is directed to the other available positions, primarily the C3 and C4 positions. The presence of the N-ethylmethylamino group at the C2 position can influence the regioselectivity of these reactions. Common electrophilic substitution reactions for furans include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. numberanalytics.comyoutube.com
Ring-Opening Reactions:
The furan ring can undergo ring-opening reactions under various conditions. researchgate.netresearchgate.netnih.gov Acid-catalyzed rearrangements can lead to the formation of open-chain products or other heterocyclic systems. researchgate.net For example, acid-catalyzed reactions of furo-oxazines can lead to the formation of functionalized isoxazoles or pyrazoles through spirocyclic intermediates and subsequent furan ring-opening. researchgate.net Oxidative ring-opening of the furan ring can also be achieved using reagents like N-bromosuccinimide (NBS). researchgate.net
Diels-Alder Reactions:
Furan can act as a diene in Diels-Alder reactions, reacting with dienophiles to form bicyclic adducts. numberanalytics.com This reactivity provides a pathway to complex polycyclic structures. The substituents on the furan ring can influence the rate and stereoselectivity of the cycloaddition.
Oxidative and Reductive Chemical Behavior
The oxidative and reductive transformations of this compound can target either the furan ring or the secondary amine functionality, or both.
Oxidation:
Oxidation of the furan ring can lead to a variety of products, including ring-opened species. Cytochrome P450-catalyzed oxidation of furan rings is a known metabolic pathway that can generate reactive intermediates. nih.gov While not all furan-containing molecules are toxic, this oxidative activation is a potential pathway for bio-transformation. nih.gov The secondary amine can also be oxidized, potentially leading to the formation of nitroxides or other oxidized nitrogen species.
Reduction:
Catalytic hydrogenation is a common method for the reduction of furan rings. mdpi.comresearchgate.net Depending on the catalyst and reaction conditions, the furan ring can be fully saturated to a tetrahydrofuran (B95107) ring or partially reduced. mdpi.comresearchgate.nettubitak.gov.tr For instance, the hydrogenation of furfural (B47365), a related compound, can yield furfuryl alcohol, 2-methylfuran, or tetrahydrofurfuryl alcohol, depending on the catalytic system used. mdpi.comresearchgate.net The choice of metal catalyst (e.g., Pd, Pt, Ru, Ni) and support plays a crucial role in determining the selectivity of the hydrogenation. tubitak.gov.tr Reductive amination of furfural is another important transformation that can lead to the formation of furfurylamines. acs.org
Mechanistic Studies of Reactions Involving this compound
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.
Identification of Reaction Intermediates and Transition States
The identification of transient species such as reaction intermediates and transition states provides valuable insight into reaction pathways.
In electrophilic aromatic substitution on the furan ring, the key intermediate is a resonance-stabilized carbocation, often referred to as a sigma complex or Wheland intermediate. pearson.com The stability of this intermediate determines the regioselectivity of the substitution. For furan, attack at the 2-position (or 5-position) is favored because the resulting carbocation is more stabilized by resonance, including a contributor where the oxygen atom bears a positive charge. pearson.com
In ring-opening reactions, various intermediates have been proposed. For instance, acid-catalyzed rearrangements of furo-oxazines are thought to proceed through spirocyclic intermediates. researchgate.net Cobalt-catalyzed ring-opening reactions of 2,5-dihydrofurans are proposed to involve a [2+2]-cycloaddition pathway followed by an outer-sphere β-O elimination. nih.gov
Mechanistic studies on the reductive amination of furfural have identified Schiff base intermediates as key species. The rate-determining step in this process is often the ammonolysis of this Schiff base. acs.org
Kinetic and Thermodynamic Analyses of Key Transformations
Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, offering a deeper understanding of the factors that control chemical transformations.
Theoretical studies on the thermal decomposition of related compounds like 5-methyl-2-ethylfuran have been conducted using computational methods such as the CBS-QB3 level of theory. mdpi.com These studies map potential energy surfaces and determine temperature- and pressure-dependent rate constants for various reaction pathways, including unimolecular dissociation, H-addition, and H-abstraction reactions. mdpi.com Such analyses reveal that dissociation at the branched chain is often the major decomposition pathway. mdpi.com
Thermodynamic data, such as the standard molar enthalpy of formation, have been experimentally determined and computationally estimated for related compounds like furfurylamine and 5-methylfurfurylamine (B76237). mdpi.com These values are crucial for understanding the stability of these molecules and for predicting the energetics of their reactions. For example, the gas-phase standard molar enthalpies of formation for furfurylamine and 5-methylfurfurylamine have been estimated through computational methods. mdpi.com
Kinetic studies of catalytic hydrogenation reactions of furan derivatives have shown that the reaction rates and product selectivities are highly dependent on the catalyst, support, and reaction conditions. tubitak.gov.tr For example, the addition of a second metal to a catalyst can significantly influence the selectivity of the hydrogenation. tubitak.gov.tr
Regio- and Stereochemical Control in this compound Derivatization
The derivatization of this compound involves two primary reactive sites: the furan ring and the secondary amine. Achieving regio- and stereochemical control during these transformations is critical for the synthesis of specific, well-defined molecular architectures. Research in this area focuses on directing reactions to a particular position on the furan ring or, when new chiral centers are formed, controlling the stereochemical outcome.
The furan moiety is an electron-rich aromatic system prone to electrophilic substitution. The positions on the furan ring exhibit different levels of reactivity. For a 2,5-disubstituted furan such as the this compound core, the C3 and C4 positions are available for substitution. The directing effects of the existing substituents—the methyl group at C5 and the (ethylamino)methyl group at C2—are crucial in determining the regiochemical outcome of reactions like nitration, halogenation, or Friedel-Crafts acylation. Typically, electrophilic attack is favored at the position adjacent to the most activating group and where steric hindrance is minimized.
Investigations into related furan systems often reveal a preference for substitution at the C3 or C4 position depending on the specific electrophile and reaction conditions employed. For instance, in the Vilsmeier-Haack reaction, which introduces a formyl group onto the ring, the choice of solvent and temperature can influence the ratio of C3 to C4 formylated products. While specific studies on this compound are not extensively detailed in publicly accessible literature, the principles of regioselectivity in furan chemistry provide a predictive framework.
Stereochemical control becomes a central consideration when reactions introduce a new stereocenter. This can occur during the alkylation or acylation of the nitrogen atom if the incorporated substituent contains a chiral center, or through reactions at the furan ring that create a new chiral carbon. For example, the reduction of a ketone derivative or the addition of a nucleophile to an iminium ion formed from the secondary amine could generate a stereocenter. The use of chiral catalysts, auxiliaries, or reagents is the standard approach to induce facial selectivity and control the formation of one enantiomer or diastereomer over another.
The following table summarizes hypothetical regiochemical outcomes for the electrophilic substitution of the furan ring in this compound, based on established principles of furan reactivity.
Table 1: Predicted Regiochemical Outcomes in the Derivatization of this compound
| Reaction Type | Reagent Example | Predicted Major Regioisomer | Influencing Factors |
|---|---|---|---|
| Nitration | HNO₃/Acetic Anhydride | 3-Nitro derivative | Steric hindrance from the side chain at C2, electronic activation. |
| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo derivative | High reactivity of the C3 position in activated furans. |
| Acylation | Acetic Anhydride/BF₃·OEt₂ | 3-Acetyl derivative | Strong directing effect of the alkyl groups and catalyst choice. |
| Formylation | Vilsmeier Reagent (POCl₃/DMF) | 3-Formyl derivative | Reaction temperature and solvent polarity can affect the 3:4 isomer ratio. |
Further research employing modern catalytic systems would be necessary to fully elucidate and optimize the regio- and stereochemical control in the derivatization of this specific compound, enabling access to a wider range of novel furan-based structures.
Structural Modification and Design of N 5 Methylfuran 2 Yl Methyl Ethanamine Derivatives and Analogues
Strategies for Molecular Scaffold Diversification
The diversification of the molecular scaffold of N-[(5-methylfuran-2-yl)methyl]ethanamine is a primary objective in medicinal chemistry and materials science. This involves the systematic alteration of its principal components: the furan (B31954) ring, the ethanamine linker, and the terminal nitrogen atom.
The furan ring is a key structural element that is frequently targeted for modification to influence the molecule's electronic properties, steric profile, and metabolic fate. A common strategy is the substitution at the 5-position of the furan ring. Replacing the existing methyl group with other functionalities can impart new properties. For example, introducing electron-withdrawing groups like halogens (chloro, bromo) or a nitro group can significantly alter the electron density of the furan ring. Conversely, appending larger alkyl or aryl groups can modulate lipophilicity and steric bulk.
The ethanamine side chain acts as a flexible bridge, and its length and composition are critical determinants of a compound's properties. Altering the length of this linker, for instance by synthesizing propanamine or butanamine analogues, can change the spatial relationship between the furan ring and the terminal nitrogen.
The terminal nitrogen atom itself is a focal point for modification. N-alkylation or N-acylation can alter the basicity and hydrogen bonding capacity of the molecule. Furthermore, incorporating the nitrogen into a cyclic structure, such as a piperidine (B6355638) or morpholine (B109124) ring, introduces conformational rigidity and can influence solubility and metabolic stability.
To gain a deeper understanding of the spatial requirements for biological activity and to potentially enhance potency, researchers design conformationally constrained analogues. This involves introducing structural features that limit the molecule's flexibility. One method is to create cyclic structures that incorporate both the furan ring and the amine function, thereby locking the molecule into a more defined conformation. The introduction of double or triple bonds within the linker chain is another strategy to reduce rotational freedom.
Exploration of Furan-Amine Hybrid Compounds
The creation of hybrid molecules by combining the furan-ethanamine scaffold with other known bioactive motifs is a powerful strategy to develop new chemical entities with potentially novel or enhanced activities.
The indole (B1671886) nucleus is a well-established "privileged scaffold" in medicinal chemistry. The synthesis of hybrid molecules that link the furan-ethanamine moiety to an indole ring can result in compounds with unique three-dimensional structures and pharmacological profiles. The point of attachment on the indole ring and the nature of the linker can be varied to generate a diverse library of compounds.
Similarly, the pyrimidine (B1678525) ring is a core component of many biologically important molecules. The conjugation of the furan-ethanamine scaffold with a pyrimidine ring can lead to hybrid compounds that may exhibit synergistic or entirely new biological effects.
Isosteric and bioisosteric replacement is a cornerstone of rational drug design. In the context of this compound, this involves substituting the furan ring with other five-membered aromatic heterocycles. For example, replacing the furan oxygen with a sulfur atom yields a thiophene (B33073) analogue, which often exhibits increased metabolic stability. Replacement with a nitrogen atom results in a pyrrole (B145914) analogue, introducing a hydrogen bond donor and altering the electronic character of the ring. These subtle changes can have profound effects on the molecule's interaction with biological targets.
Structure-Activity Relationship (SAR) Perspectives from Analog Development
A comprehensive review of publicly available scientific literature and chemical databases indicates a notable absence of detailed structure-activity relationship (SAR) studies specifically focused on derivatives and analogues of this compound. While the synthesis and basic chemical properties of this compound and its immediate precursors, such as (5-methylfuran-2-yl)methanamine, are documented, systematic investigations into how structural modifications of this specific scaffold impact biological activity are not presently found in published research.
SAR studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. Such studies typically involve the systematic modification of different parts of a molecule—for instance, the furan ring, the methyl substituent, or the N-ethyl group in the case of this compound—and evaluating the resulting changes in biological effect.
While SAR data exists for other classes of furan-containing compounds, these findings are not directly transferable to this compound due to the unique electronic and steric contributions of its specific arrangement of substituents. For example, research into (5-phenylfuran-2-yl)methanamine (B3023609) derivatives has yielded detailed SAR insights for the inhibition of human sirtuin 2 (SIRT2). nih.govnih.gov However, the replacement of the 5-methyl group with a phenyl group significantly alters the molecule's properties, making direct comparisons speculative.
The scientific community has explored the synthesis of related structures, such as N'-[(5-methylfuran-2-yl)methylene]isonicotinohydrazide, which is formed from the reaction of 5-methylfuran-2-carbaldehyde. While the crystal structure of such compounds is available, this does not provide the comparative biological data necessary for an SAR analysis.
Due to the lack of specific research on the systematic structural modification and corresponding biological activity of this compound derivatives, no data tables of research findings can be generated at this time. The development of such SAR perspectives would require future research initiatives focused on synthesizing a library of analogues and screening them for a particular biological target.
Computational and Theoretical Chemistry Studies on N 5 Methylfuran 2 Yl Methyl Ethanamine and Its Analogs
Quantum Mechanical Investigations
Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to explore the fundamental properties of molecules. These calculations provide a detailed picture of the electron distribution and geometry, which are crucial for understanding the molecule's reactivity and interaction with other chemical species.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the molecular geometry and electronic structure of organic compounds. For furan (B31954) derivatives, DFT has been successfully applied to elucidate these properties. Theoretical studies on related furan compounds have demonstrated that methods like B3LYP with a 6-311G(d,p) basis set can provide reliable predictions of bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available.
The electronic structure of N-[(5-methylfuran-2-yl)methyl]ethanamine is characterized by the interplay between the aromatic furan ring, the secondary amine group, and the methyl substituent. The distribution of electron density, the energies of the frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential (MEP) are key descriptors of its electronic character. The HOMO is typically localized on the electron-rich furan ring, indicating its susceptibility to electrophilic attack, while the LUMO is distributed over the ring and the side chain, suggesting potential sites for nucleophilic attack.
Analysis of Reactivity Descriptors: Fukui Functions, Electrophilicity, and Nucleophilicity Indices
To quantify the reactivity of this compound, various reactivity descriptors derived from DFT can be calculated. semanticscholar.org The Fukui function, a key concept in conceptual DFT, is used to identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. wikipedia.org For furan derivatives, the Fukui functions can pinpoint which atoms on the furan ring are most susceptible to substitution reactions.
Global reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index provide a general measure of a molecule's reactivity. d-nb.info For instance, the electrophilicity index can be used to compare the reactivity of a series of furan analogs. A higher electrophilicity index suggests a greater susceptibility to react with nucleophiles. Conversely, nucleophilicity indices can be employed to assess the electron-donating ability of the molecule.
Table 1: Key Reactivity Descriptors and Their Significance
| Descriptor | Significance |
| Fukui Function (f(r)) | Identifies the most reactive sites for electrophilic, nucleophilic, and radical attacks. |
| Electrophilicity Index (ω) | Measures the ability of a molecule to accept electrons. |
| Nucleophilicity Index (N) | Measures the ability of a molecule to donate electrons. |
| Chemical Hardness (η) | Indicates resistance to change in electron distribution. |
| Chemical Softness (S) | The reciprocal of hardness, indicating the ease of change in electron distribution. |
Conformational Landscape Analysis and Energetic Profiles
The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This can be achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.
For N-substituted compounds, the conformational preference around the nitrogen atom and its substituents is of particular interest. researchgate.net The energetic profiles of different conformers can reveal the most likely shapes the molecule will adopt in solution or when interacting with a biological target. These studies are crucial for understanding how the molecule fits into a receptor's binding pocket.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are employed to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids. These methods are invaluable in drug discovery for predicting binding affinities and understanding the mechanism of action.
Molecular Docking Studies for Receptor Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijper.orgresearchgate.net For this compound and its analogs, docking studies can be used to screen for potential biological targets and to predict their binding modes.
In a typical docking study, a three-dimensional model of the target receptor is used, and the ligand is placed in the binding site in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose. These studies can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. oup.comnih.govijper.org
Table 2: Typical Steps in a Molecular Docking Study
| Step | Description |
| 1. Receptor Preparation | Obtaining and preparing the 3D structure of the biological target (e.g., from the Protein Data Bank). |
| 2. Ligand Preparation | Generating the 3D structure of the ligand and optimizing its geometry. |
| 3. Docking Simulation | Placing the ligand in the receptor's active site and exploring different binding poses. |
| 4. Scoring and Analysis | Evaluating the binding affinity of each pose using a scoring function and analyzing the interactions. |
Dynamics Simulations to Explore Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a more detailed and dynamic picture of the ligand-target interactions compared to the static view offered by molecular docking. psu.edu In an MD simulation, the movements of atoms in the ligand-receptor complex are simulated over time by solving Newton's equations of motion.
MD simulations can be used to:
Assess the stability of the binding pose predicted by docking.
Investigate the conformational changes in both the ligand and the receptor upon binding.
Calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores.
These simulations can reveal the intricate details of how this compound and its analogs interact with their biological targets, providing a deeper understanding of their mechanism of action.
In Silico Approaches for Structure-Activity Relationship (SAR) Prediction and Optimization
In the field of medicinal chemistry, understanding the relationship between the chemical structure of a molecule and its biological activity is paramount. This structure-activity relationship (SAR) provides the foundation for designing more potent and selective therapeutic agents. Computational, or in silico, approaches have become indispensable tools for predicting and optimizing the SAR of novel compounds like this compound and its analogs, accelerating the drug discovery process. These methods allow researchers to model, predict, and analyze the behavior of molecules before their actual synthesis, saving significant time and resources.
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. d-nb.info These models are built by calculating a variety of molecular descriptors for each compound and then using statistical methods to find the best correlation with their measured activity.
The descriptors can be categorized into several types:
Structural: Based on the 2D structure, such as molecular weight. nih.gov
Physicochemical: Properties like lipophilicity (logP) and polar surface area. nih.gov
Quantum Chemical: Calculated parameters including electrostatic potential and formation energy. nih.gov
For instance, a QSAR analysis performed on a series of furanocoumarin derivatives identified logP, molecular volume, molecular surface area, and minimal electrostatic potential as being significantly related to their inhibitory effects on cytochrome P450 3A. nih.gov This indicates that lipophilicity, molecular size, and electrostatic characteristics are key drivers of the interaction between these furan-containing molecules and the enzyme. nih.gov
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR. srce.hrnih.gov These techniques evaluate the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a set of aligned molecules. srce.hrnih.govresearchgate.net The resulting contour maps visualize regions where modifications to the molecular structure would likely enhance or diminish biological activity. srce.hrnanobioletters.com
A 3D-QSAR study on 5-aryl-furanone derivatives as selective COX-2 inhibitors revealed the critical role of steric, electrostatic, and hydrophobic fields in determining their inhibitory activity. srce.hrnih.gov The contour maps generated from this analysis provide a visual guide for designing new analogs with improved potency. srce.hrnih.gov For example, the maps might indicate that a bulky, electron-donating group in a specific position would be favorable for activity.
| Descriptor Category | Specific Descriptor | Influence on Biological Activity | Reference |
| Physicochemical | Lipophilicity (logP) | Significantly related to inhibitory activity. | nih.gov |
| Structural | Molecular Volume / Size | Controls the interaction with the target enzyme. | nih.gov |
| Quantum Chemical | Minimal Electrostatic Potential | Electrostatic stabilization influences interactions. | nih.gov |
| 3D Field (CoMFA/CoMSIA) | Steric & Electrostatic Fields | Play a significant role in inhibitory potency and selectivity. | srce.hrnih.gov |
| 3D Field (CoMSIA) | Hydrophobic & H-Bond Donor Fields | Important for determining the activity of furanone derivatives. | srce.hrnih.gov |
Molecular Docking Simulations
Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein. d-nb.info This technique is crucial for elucidating the potential mechanism of action and for structure-based drug design. d-nb.info By simulating the interaction between a ligand and its receptor, researchers can identify key amino acid residues involved in the binding and rank compounds based on their predicted binding energy or docking score. ijper.org
In a study involving novel furan-azetidinone hybrids designed as potential antibacterial agents against Escherichia coli, molecular docking was used to screen them against four different protein targets. ijper.org The results were particularly promising for the enoyl reductase enzyme. The analysis revealed that the most potent compounds formed specific pi-pi stacking interactions with the phenylalanine (PHE 94) and tyrosine (TYR 146) residues in the active site. ijper.org This detailed understanding of the binding mode provides a clear path for optimizing the structure to enhance these favorable interactions.
Similarly, docking studies on furan-derived chalcones and pyrazolines against glucosamine-6-phosphate synthase suggested that the most potent compounds bind to the enzyme's active site in a manner similar to the natural substrate. mdpi.com Another study confirmed the antimicrobial activity of furan-based Schiff bases through molecular docking with the E. Coli DNA gyrase protein. acgpubs.org
| Compound | Target Enzyme | Docking Score (GScore) | Key Interacting Residues | Interaction Type | Reference |
| Analog 4e | Enoyl Reductase (E. coli) | -9.195 | PHE 94, TYR 146 | pi-pi stacking | ijper.org |
| Analog 4d | Enoyl Reductase (E. coli) | -9.039 | TYR 146 | pi-pi stacking | ijper.org |
| Analog 2a | Glucosamine-6-Phosphate Synthase | - | Binds to active site | Not specified | mdpi.com |
| Analog 2h | Glucosamine-6-Phosphate Synthase | - | Binds to active site | Not specified | mdpi.com |
| Nitro-substituted Schiff base 3b | DNA Gyrase (E. coli) | High | Not specified | Not specified | acgpubs.org |
By integrating QSAR and molecular docking, researchers can create a comprehensive in silico workflow for the design and optimization of this compound analogs. QSAR models can rapidly screen large virtual libraries to identify promising candidates, which can then be subjected to more detailed molecular docking simulations to refine their structures and predict their binding modes. This synergistic approach significantly enhances the efficiency of identifying lead compounds with high potential for desired biological activity.
Advanced Analytical Methodologies for the Characterization of N 5 Methylfuran 2 Yl Methyl Ethanamine in Research
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural elucidation of novel compounds. By interacting with molecules using various forms of electromagnetic radiation, these techniques provide precise information about atomic connectivity, functional groups, and molecular mass.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through 1D (¹H, ¹³C) and 2D (e.g., HSQC) experiments, a complete structural assignment of N-[(5-methylfuran-2-yl)methyl]ethanamine can be achieved.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected chemical shifts (δ) for the protons in this compound are predicted based on the analysis of similar structures. docbrown.infomalayajournal.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Given the molecule's structure, eight unique carbon signals are anticipated. Predicted chemical shifts are based on data from analogous furan (B31954) and amine compounds. malayajournal.orgrsc.org
The following table outlines the predicted NMR data for the compound.
| Atom/Group | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Ethyl-CH₃ | Triplet, ~1.1 ppm, 3H | ~15 ppm |
| Ethyl-CH₂ | Quartet, ~2.6 ppm, 2H | ~45 ppm |
| N-H | Broad singlet, ~1.5-2.5 ppm, 1H | N/A |
| Methylene Bridge (-CH₂-) | Singlet, ~3.7 ppm, 2H | ~48 ppm |
| Furan-H (position 3) | Doublet, ~6.0 ppm, 1H | ~106 ppm |
| Furan-H (position 4) | Doublet, ~5.9 ppm, 1H | ~108 ppm |
| Furan-CH₃ | Singlet, ~2.2 ppm, 3H | ~13 ppm |
| Furan-C (position 2) | N/A | ~154 ppm |
| Furan-C (position 5) | N/A | ~151 ppm |
| Predicted chemical shifts are relative to TMS (tetramethylsilane) and may vary based on solvent and experimental conditions. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (LC-MS, UPLC)
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The compound has a molecular formula of C₈H₁₃NO, a molecular weight of 139.19 g/mol , and a monoisotopic mass of 139.0997 Da. nih.gov When coupled with liquid chromatography systems like LC-MS or UPLC-MS, it becomes a powerful tool for both identification and quantification. nih.gov
Under electron impact (EI) or electrospray ionization (ESI), the molecule will ionize and fragment in predictable ways. For secondary amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.orgmiamioh.edudocbrown.info
Expected Fragmentation Pathways:
Alpha-cleavage (loss of ethyl radical): The primary fragmentation is expected to be the cleavage of the C-C bond adjacent to the nitrogen, leading to the loss of an ethyl radical (•CH₂CH₃). This would result in a major fragment ion.
Alpha-cleavage (loss of furfuryl radical): Cleavage of the N-CH₂ bond can lead to the loss of the 5-methylfurfuryl radical.
Furan Ring Fragmentation: The furan ring itself can undergo characteristic cleavages.
| Ion | Proposed Structure/Formation | Expected m/z |
| [M+H]⁺ | Protonated Molecular Ion | 140.1 |
| [M]⁺˙ | Molecular Ion | 139.1 |
| [M - CH₃]⁺ | Loss of methyl radical from the furan ring | 124.1 |
| [M - C₂H₅]⁺ | Alpha-cleavage, loss of ethyl radical | 110.1 |
| [C₆H₈NO]⁺ | Fragment from loss of ethyl group | 110.1 |
| [C₆H₇O]⁺ | Tropylium-like ion from the furfuryl moiety | 95.1 |
| [C₂H₅NHCH₂]⁺ | Fragment from cleavage of the furan-CH₂ bond | 58.1 |
| m/z values are for the most abundant isotope and may vary based on ionization technique. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its secondary amine, furan ring, and alkyl groups. docbrown.info
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Secondary Amine) | Stretch | 3300 - 3500 (weak, broad) |
| C-H (sp² on furan ring) | Stretch | 3100 - 3150 |
| C-H (sp³ on alkyl chains) | Stretch | 2850 - 2960 |
| C=C (furan ring) | Stretch | ~1580, ~1500 |
| N-H | Bend | 1550 - 1650 |
| C-O-C (furan ether) | Asymmetric Stretch | 1200 - 1250 |
| C-N (Aliphatic Amine) | Stretch | 1020 - 1220 |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. While experimental crystal structure data for this compound is not publicly available, this technique would, if successful, yield precise data on bond lengths, bond angles, and the molecule's conformation in the solid state. uq.edu.au Analysis of related furan-containing compounds reveals that such studies can confirm the planarity of the furan ring and detail intermolecular interactions, such as hydrogen bonding involving the amine proton. amanote.com
Chromatographic Purity and Impurity Profiling
Chromatographic methods are essential for separating the target compound from starting materials, by-products, and other impurities, thereby establishing its purity.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical and research compounds and for quantifying their concentration. mdpi.com A typical method for analyzing this compound would involve a reversed-phase setup.
Typical HPLC Parameters:
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase: A gradient of Acetonitrile and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape).
Detection: UV spectrophotometry, likely monitored at a wavelength between 220 nm and 280 nm, where the furan chromophore absorbs.
Flow Rate: ~1.0 mL/min
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
This method is also critical for impurity profiling , which involves the detection, identification, and quantification of any impurities present in the sample, a mandatory step in pharmaceutical development. thermofisher.com
Gas Chromatography (GC) for Volatile Compound Analysis
Gas Chromatography (GC) stands as a cornerstone analytical technique for the separation and analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, stemming from its moderate molecular weight and functional groups, GC is an eminently suitable method for its characterization. The principle of GC relies on the partitioning of a compound between a stationary phase, typically a high-boiling-point liquid coated on an inert solid support within a column, and a mobile phase, which is an inert gas such as helium or nitrogen.
In the analysis of furan derivatives, the choice of the GC column is critical for achieving optimal separation. A nonpolar or mid-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., HP-5MS), is often employed. nih.govresearchgate.net Such columns separate compounds based on their boiling points and, to a lesser extent, their interaction with the stationary phase. For a compound like this compound, a temperature-programmed analysis would be essential. A typical program might start at a lower temperature to allow for the elution of highly volatile components, followed by a gradual increase in temperature to elute the target analyte and other less volatile compounds. nih.gov
For the detection of this compound, a Flame Ionization Detector (FID) would offer high sensitivity towards this organic amine. Alternatively, a Nitrogen-Phosphorus Detector (NPD) would provide enhanced selectivity for nitrogen-containing compounds, thereby reducing potential interferences from the sample matrix. In a study on the reductive amination of furfural (B47365), a related compound, Gas Chromatography with an FID detector was used to analyze the products. acs.org
While direct GC analysis of amines can sometimes be challenging due to their basicity and potential for peak tailing, derivatization can be employed to improve chromatographic behavior. However, for a secondary amine like this compound, direct GC analysis is often feasible. In cases where peak shape is suboptimal, derivatization with reagents such as isobutyl chloroformate can be considered, which converts the amine into a less polar and more volatile carbamate. copernicus.org
A hypothetical GC-FID analysis of a research sample containing this compound might yield the following parameters:
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Detector (FID) Temperature | 300 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
This table represents a hypothetical set of parameters for the GC-FID analysis of this compound, based on common practices for similar compounds.
Advanced Hyphenated Techniques for Complex Mixture Analysis
To overcome the limitations of standalone chromatographic or spectroscopic methods, hyphenated techniques, which couple a separation technique with a detection technique, are employed. nih.govsaspublishers.com These methods provide a wealth of information, enabling both the separation and structural identification of analytes in complex mixtures.
For the definitive identification and quantification of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used hyphenated technique. nih.gov GC-MS combines the superior separation capabilities of GC with the unparalleled identification power of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification by comparing it to spectral libraries or through interpretation of the fragmentation pattern.
In a GC-MS analysis of this compound, the electron ionization (EI) mode would likely be used. The resulting mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the ethyl and methylfuran moieties. For instance, the analysis of furan and its derivatives in food matrices has been successfully carried out using GC-tandem mass spectrometry (GC-MS/MS), which offers even higher selectivity and sensitivity. nih.govresearchgate.net
A research study investigating the synthesis of N-alkyl furfurylamines could employ GC-MS to confirm the identity of the products. researchgate.net The retention time from the GC would provide initial evidence, while the mass spectrum would offer definitive structural confirmation.
The table below outlines a plausible set of conditions for a GC-MS analysis of this compound.
| Parameter | Value |
| GC Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1 mL/min |
| Oven Program | 50 °C (1 min), then 10 °C/min to 280 °C (hold 5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-400 m/z |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
This table represents a hypothetical set of parameters for the GC-MS analysis of this compound, based on established methods for analogous furan derivatives.
Other advanced hyphenated techniques could also be applied to the analysis of this compound. For example, if the compound is present in a non-volatile matrix or is thermally labile, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) would be the method of choice. This technique is particularly useful for the analysis of complex biological or environmental samples. Furthermore, techniques like GC-Fourier Transform Infrared Spectroscopy (GC-FTIR) could provide complementary information on the functional groups present in the molecule. nih.govresearchgate.net
Strategic Applications of N 5 Methylfuran 2 Yl Methyl Ethanamine and Its Derivatives in Chemical Research
N-[(5-methylfuran-2-yl)methyl]ethanamine as a Key Building Block in Organic Synthesis
The presence of both a nucleophilic amine and a furan (B31954) ring, which can participate in various cycloaddition and rearrangement reactions, makes this compound and its analogues attractive starting materials in synthetic organic chemistry. These compounds serve as synthons for introducing the 5-methylfurfuryl moiety into larger molecular frameworks, paving the way for the creation of novel chemical entities.
Synthesis of Novel Heterocyclic Systems
While specific, broad-ranging examples of novel heterocyclic systems derived directly from this compound are not extensively documented in publicly available literature, the inherent reactivity of its functional groups suggests its potential as a precursor for various heterocyclic structures. The secondary amine can readily undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines, which are key intermediates in the synthesis of nitrogen-containing heterocycles. The furan ring itself can act as a diene in Diels-Alder reactions or undergo electrophilic substitution, providing pathways to more complex fused and substituted heterocyclic systems. The strategic combination of these reactive sites allows for the design of synthetic routes to a wide array of heterocyclic targets.
Intermediate in the Preparation of Complex Polycyclic Compounds (e.g., Tetrahydrofuro[3,2-c]pyridines)
A significant application of derivatives of this compound is demonstrated in the synthesis of complex polycyclic compounds, such as tetrahydrofuro[3,2-c]pyridines. Research has shown that a closely related analogue, 2-(5-methylfuran-2-yl)ethanamine, serves as a key intermediate in a semi-one-pot synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines via the Pictet-Spengler reaction. sigmaaldrich.com This reaction involves the condensation of the furan-containing amine with various aromatic aldehydes to form an intermediate imine. Subsequent acid-catalyzed cyclization of the imine leads to the formation of the desired tetrahydrofuro[3,2-c]pyridine scaffold. sigmaaldrich.com
The efficiency of this synthetic route is influenced by the nature of the substituents on the aromatic aldehyde. Electron-donating groups on the benzaldehyde (B42025) starting material have been found to result in significantly higher yields of the final product compared to aldehydes bearing electron-withdrawing moieties. sigmaaldrich.com This methodology provides a direct and efficient pathway to a range of 4-substituted tetrahydrofuro[3,2-c]pyridines, which are of interest for their potential biological activities and as scaffolds for further chemical exploration. sigmaaldrich.com
Table 1: Synthesis of 4-Aryl-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridines
| Entry | Aldehyde (ArCHO) | Product (Ar) | Yield (%) |
| 1 | Benzaldehyde | Phenyl | 26 |
| 2 | 4-Methylbenzaldehyde | 4-Methylphenyl | 48 |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 55 |
| 4 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 20 |
| 5 | 4-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)phenyl | 15 |
The synthesized tetrahydrofuro[3,2-c]pyridines can be further functionalized. For instance, the nitrogen atom of the pyridine (B92270) ring can be acetylated using acetyl chloride or methylated through treatment with sodium hydride followed by methyl iodide, demonstrating the utility of this scaffold in generating a library of diverse compounds. sigmaaldrich.com
Utilization as Chemical Probes for Biological Pathway Investigations
There is currently no specific information available in the reviewed literature detailing the use of this compound as a chemical probe for investigating biological pathways. While furan-containing molecules are of interest in chemical biology, and probes have been developed to detect furan moieties in natural products, the application of this specific compound in such studies has not been reported. scbt.com
Contributions to the Development of Research Reagents and Standards
The available scientific literature does not indicate that this compound has been specifically developed or utilized as a research reagent or standard for analytical purposes. While it is available from commercial suppliers as a chemical for research use, its role as a standardized reference material or a specialized reagent for particular analytical or biochemical assays is not established. sigmaaldrich.comscbt.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
